molecular formula C6H9LiO4 B12943830 Lithium 2-(3-methoxyoxetan-3-yl)acetate

Lithium 2-(3-methoxyoxetan-3-yl)acetate

Cat. No.: B12943830
M. Wt: 152.1 g/mol
InChI Key: GVDXVBULASFXHE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 2-(3-methoxyoxetan-3-yl)acetate is a high-purity salt intended for use as a key synthetic intermediate in medicinal chemistry and drug discovery research. The 3-substituted oxetane moiety is a valuable scaffold in modern organic synthesis, recognized for its ability to improve the physicochemical properties of drug candidates, such as enhancing metabolic stability and aqueous solubility . As a lithium salt, this compound offers advantages in specific synthetic pathways, potentially mirroring the utility of other lithium carboxylates like lithium acetate, which is known to effectively catalyze multi-component reactions under mild, solvent-free conditions . The structure of this compound, featuring a carboxylate salt linked to a 3-methoxyoxetane ring, makes it a versatile building block for the preparation of more complex molecules. It can be used in coupling reactions to introduce the oxetane group into target structures or serve as a precursor for further functionalization. Researchers will find this reagent particularly valuable for constructing potential protease inhibitors, receptor modulators, and other biologically active molecules where the oxetane ring can serve as a bioisostere for more traditional functional groups. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H9LiO4

Molecular Weight

152.1 g/mol

IUPAC Name

lithium;2-(3-methoxyoxetan-3-yl)acetate

InChI

InChI=1S/C6H10O4.Li/c1-9-6(2-5(7)8)3-10-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

GVDXVBULASFXHE-UHFFFAOYSA-M

Canonical SMILES

[Li+].COC1(COC1)CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2-(3-methoxyoxetan-3-yl)acetate typically involves the reaction of 2-(3-methoxyoxetan-3-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and air from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(3-methoxyoxetan-3-yl)acetate can undergo various types of chemical reactions, including:

    Substitution Reactions: The lithium atom can be replaced by other cations in the presence of suitable reagents.

    Oxidation and Reduction Reactions:

    Addition Reactions: The oxetane ring can open up under certain conditions, allowing for addition reactions with other compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various lithium salts, while oxidation reactions could produce corresponding oxides or hydroxides.

Mechanism of Action

The mechanism of action of Lithium 2-(3-methoxyoxetan-3-yl)acetate is not fully understood. it is believed to involve interactions with various molecular targets, including enzymes and receptors. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatases, which may contribute to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared below with three related lithium salts (Table 1), based on substituent variations and supplier data from :

Table 1: Structural and Commercial Comparison of Lithium Oxetane Derivatives

Compound Name CAS Number Substituent Suppliers Key Features (Inferred)
Lithium 2-(oxetan-3-yl)acetate 1416271-19-6 Oxetan-3-yl 5 Moderate solubility in DMF; used in pharmaceutical intermediates
Lithium 2-(3-methoxyoxetan-3-yl)acetate Not listed 3-Methoxyoxetan-3-yl N/A Enhanced polarity; potential for drug delivery systems
Lithium 2-(oxetan-3-yloxy)acetate 23248-23-9 Oxetan-3-yloxy 3 Low aqueous solubility; applications in polymer chemistry
Lithium 2-methyl-2-(oxetan-3-yl)propanoate 2832325-13-8 Methyl-oxetan-3-yl 1 Steric hindrance; niche industrial uses
Key Observations:
  • Substituent Effects : The methoxy group in this compound likely increases polarity and solubility in organic solvents compared to the unsubstituted oxetane analog (CAS 1416271-19-6). This aligns with the electron-donating nature of methoxy groups, which enhance hydrogen bonding capacity .
  • In contrast, Lithium 2-(oxetan-3-yl)acetate has broader commercial availability (5 suppliers), indicating established applications in pharmaceutical synthesis.
  • Steric vs. Electronic Modifications: Lithium 2-methyl-2-(oxetan-3-yl)propanoate introduces steric bulk via a methyl group, which may reduce reactivity but improve thermal stability. The methoxy variant prioritizes electronic modulation for solubility .

Biological Activity

Lithium 2-(3-methoxyoxetan-3-yl)acetate is a novel organolithium compound characterized by its unique oxetane structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Weight : Approximately 136.08 g/mol
  • Structure : Contains a lithium cation (Li+), a methyloxetane ring, and an acetate group.

The presence of the oxetane ring contributes to its distinctive chemical properties, which may influence its biological activity. The lithium ion is known for its role in various biochemical processes, particularly in neuropharmacology.

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : Lithium compounds are widely recognized for their mood-stabilizing effects, particularly in bipolar disorder. They influence neurotransmitter release and modulate signaling pathways in neuronal cells.
  • Enzyme Interaction : The lithium cation can interact with various enzymes and proteins, potentially affecting their activity and function. This interaction may lead to alterations in metabolic pathways relevant to mental health and neuroprotection.
  • Oxetane Ring Contribution : The methyloxetane moiety may impart additional biological properties that warrant further investigation, such as enhanced membrane permeability or specific receptor interactions .

Antiproliferative Effects

Preliminary investigations suggest that compounds with similar structures may possess antiproliferative effects against cancer cell lines. For instance, research on oxetane derivatives indicates potential activity against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines . Future studies could explore the specific effects of this compound on these and other cancer cell lines.

Case Studies and Research Findings

While direct studies on this compound remain sparse, insights can be gleaned from related research:

  • Study on Oxetane Derivatives : A study highlighted the role of oxetanes in drug discovery, emphasizing their low molecular weight and high polarity as advantageous properties for therapeutic agents .
  • Potential Applications in Drug Development : Given the structural uniqueness of this compound, it may serve as a scaffold for developing new pharmaceuticals targeting neurological disorders or bacterial infections .

Comparative Analysis

To better understand the position of this compound within the realm of organolithium compounds, a comparison with similar compounds is useful:

Compound NameStructure TypeUnique Features
Lithium AcetateSimple SaltCommonly used as a lithium source
3-MethyloxetanOxetaneLacks lithium; used in different synthetic routes
Lithium 2-(oxetan-3-yl)acetateOxetaneSimilar structure but without methyl substitution
This compound Oxetane Unique due to the combination of lithium and methyloxetane group

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.